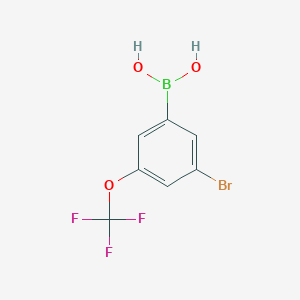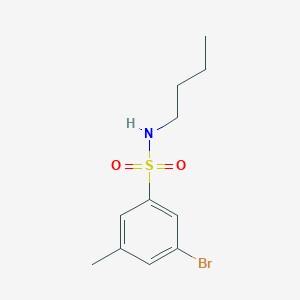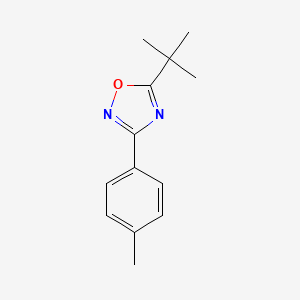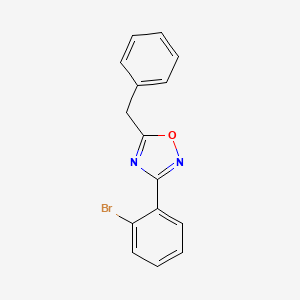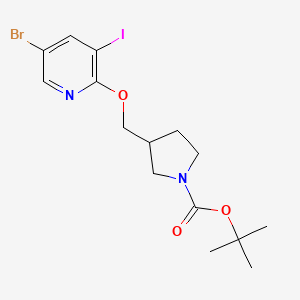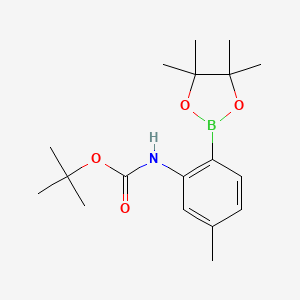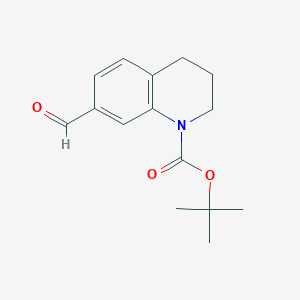![molecular formula C7H9N3O5S B1372574 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1042623-69-7](/img/structure/B1372574.png)
4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1042623-69-7 . It has a molecular weight of 247.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-{[(2-amino-2-oxoethyl)amino]sulfonyl}-1H-pyrrole-2-carboxylic acid . The InChI code is 1S/C7H9N3O5S/c8-6(11)3-10-16(14,15)4-1-5(7(12)13)9-2-4/h1-2,9-10H,3H2,(H2,8,11)(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not available in the sources I found.Aplicaciones Científicas De Investigación
Bioaccumulation and Environmental Persistence
Perfluorinated acids, including carboxylates (PFCAs) and sulfonates (PFASs), are known for their environmental persistence. Research suggests that the bioaccumulation of these compounds is directly related to the length of their fluorinated carbon chains. It's observed that PFCAs with shorter chains (less than seven fluorinated carbons) are not considered bioaccumulative according to regulatory criteria and have low biomagnification potential in food webs. This understanding is crucial in assessing the environmental impact of compounds like 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid and managing their use and disposal (Conder et al., 2008).
Physicochemical Properties and Environmental Levels
Perfluorinated acids (PFAs), including PFCAs, exhibit physicochemical properties that are not fully understood, complicating efforts to model and assess their environmental impact. These compounds are present in various water sources, with concentrations ranging significantly based on proximity to industrial sources. Understanding the physicochemical properties and environmental levels of PFAs, including 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, is essential for environmental risk assessment and the development of effective treatment and mitigation strategies (Rayne & Forest, 2009).
Microbial Degradation
Microbial degradation plays a significant role in the environmental fate of polyfluoroalkyl chemicals. These chemicals, once released into the environment, can undergo microbial degradation, leading to the formation of PFCAs and sulfonic acids. The microbial degradation pathways, half-lives of precursors, and the potential for defluorination are crucial areas of study to understand the environmental behavior of these compounds (Liu & Mejia Avendaño, 2013).
Accumulation in Agricultural Plants
The accumulation of PFASs in agricultural plants poses significant risks for human health through the food chain. Research indicates that PFAS concentrations in soil correlate with their accumulation in plants. Factors like chain length, functional group, plant species, and soil organic matter affect PFAS uptake in plants. Identifying these interactions and understanding the mechanisms of PFAS accumulation in agricultural plants is crucial for developing safe agricultural practices (Ghisi et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4-[(2-amino-2-oxoethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5S/c8-6(11)3-10-16(14,15)4-1-5(7(12)13)9-2-4/h1-2,9-10H,3H2,(H2,8,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSBSJMOHRNRCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)NCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

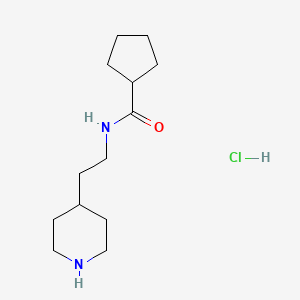
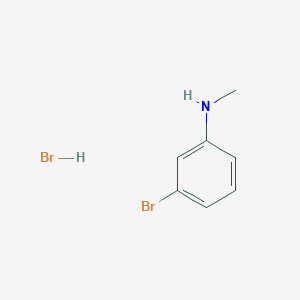
![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)
